molecular formula C8H10ClNO2S B3378817 4-(chloromethyl)-N-methylbenzene-1-sulfonamide CAS No. 1483610-07-6

4-(chloromethyl)-N-methylbenzene-1-sulfonamide

Cat. No.: B3378817
CAS No.: 1483610-07-6
M. Wt: 219.69 g/mol
InChI Key: SCOKBLHXFKRSFA-UHFFFAOYSA-N
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Description

4-(chloromethyl)-N-methylbenzene-1-sulfonamide is an organic compound characterized by the presence of a chloromethyl group attached to a benzene ring, which is further substituted with a sulfonamide group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-N-methylbenzene-1-sulfonamide typically involves the chloromethylation of N-methylbenzene-1-sulfonamide. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures (5-10°C) to ensure high yields and minimize side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of environmentally friendly catalysts and solvents is also emphasized to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonamide group can yield amines or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures (25-50°C).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

4-(chloromethyl)-N-methylbenzene-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-N-methylbenzene-1-sulfonamide involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The sulfonamide group can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(bromomethyl)-N-methylbenzene-1-sulfonamide
  • 4-(iodomethyl)-N-methylbenzene-1-sulfonamide
  • 4-(methylsulfonyl)-N-methylbenzene-1-sulfonamide

Uniqueness

4-(chloromethyl)-N-methylbenzene-1-sulfonamide is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl and iodomethyl analogs. The chloromethyl group is less reactive than the bromomethyl and iodomethyl groups, making it more selective in certain chemical reactions. Additionally, the sulfonamide group provides specific interactions with biological targets, enhancing its potential in medicinal chemistry .

Properties

IUPAC Name

4-(chloromethyl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOKBLHXFKRSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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